3-Methanesulfinyl-2-methylpropanoic acid
Description
3-Methanesulfinyl-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.2 g/mol This compound is characterized by the presence of a methanesulfinyl group attached to a 2-methylpropanoic acid backbone
Properties
IUPAC Name |
2-methyl-3-methylsulfinylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-4(5(6)7)3-9(2)8/h4H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUYWEFEKTWXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfinyl-2-methylpropanoic acid typically involves the oxidation of 3-methylthio-2-methylpropanoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone derivative.
Reduction: The compound can be reduced back to 3-methylthio-2-methylpropanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: 3-Methylthio-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfinyl-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methanesulfinyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
- 3-Methylthio-2-methylpropanoic acid
- 3-Methanesulfonyl-2-methylpropanoic acid
- 2-Methyl-3-(methylthio)propanoic acid
Uniqueness: 3-Methanesulfinyl-2-methylpropanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This functional group allows for selective oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
3-Methanesulfinyl-2-methylpropanoic acid (MSMPA) is a compound of increasing interest in the fields of organic chemistry and biomedicine due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to MSMPA, emphasizing its applications in medicinal chemistry and its interactions with biological systems.
Chemical Structure and Synthesis
MSMPA is characterized by the presence of a methanesulfinyl group attached to a 2-methylpropanoic acid backbone. The compound can be synthesized through various methods, primarily involving the oxidation of 3-methylthio-2-methylpropanoic acid using agents such as hydrogen peroxide or peracids under controlled conditions.
Synthesis Overview:
- Starting Material: 3-Methylthio-2-methylpropanoic acid
- Oxidizing Agents: Hydrogen peroxide, peracids
- Reaction Conditions: Controlled temperature and pressure to ensure selective formation of the sulfoxide group.
Biological Activity
The biological activity of MSMPA has been explored in several studies, focusing on its potential therapeutic properties and interactions with biomolecules.
MSMPA's mechanism of action is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles within biological systems. This interaction can lead to various biochemical pathways being activated or inhibited, which is crucial for its potential therapeutic applications. The compound’s ability to undergo redox reactions further enhances its reactivity in biological environments.
Case Studies and Research Findings
- Antioxidant Activity:
- Cytotoxicity Studies:
-
Potential Therapeutic Applications:
- The compound is being investigated for its role as a precursor in drug development, particularly in synthesizing pharmaceuticals aimed at treating conditions related to oxidative stress and inflammation. Its unique structure allows for modifications that could enhance its efficacy as a drug candidate.
Comparative Analysis
To better understand the uniqueness of MSMPA compared to similar compounds, a comparative analysis has been conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methanesulfinyl group | Antioxidant properties; low cytotoxicity |
| 3-Methylthio-2-methylpropanoic acid | Methylthio group | Limited studies on antioxidant effects |
| 3-Methanesulfonyl-2-methylpropanoic acid | Sulfonyl group | Higher reactivity but less studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
